molecular formula C8H10N2O B182732 N-(2-Aminophenyl)acetamide CAS No. 34801-09-7

N-(2-Aminophenyl)acetamide

Cat. No. B182732
CAS RN: 34801-09-7
M. Wt: 150.18 g/mol
InChI Key: MPXAYYWSDIKNTP-UHFFFAOYSA-N
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Description

“N-(2-Aminophenyl)acetamide”, also known as “2-Aminoacetanilide”, is an organic compound with the linear formula CH3CONHC6H4NH2 . It can be prepared by the catalytic hydrogenation of 2-nitroacetanilide using 10%Pd/C (palladium/carbon) .


Synthesis Analysis

The synthesis of “N-(2-Aminophenyl)acetamide” involves the catalytic hydrogenation of 2-nitroacetanilide . It has also been used in the preparation of various derivatives, such as 2-Methylbenzimidazole and N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide .


Molecular Structure Analysis

The molecular structure of “N-(2-Aminophenyl)acetamide” consists of a benzene ring attached to an acetamide group and an amino group . The molecular weight is 150.18 .


Chemical Reactions Analysis

“N-(2-Aminophenyl)acetamide” can undergo various chemical reactions. For instance, it can be used in the preparation of azobenzothiazole dyes .


Physical And Chemical Properties Analysis

“N-(2-Aminophenyl)acetamide” is a solid at room temperature with a melting point of 133-137 °C . Its InChI key is MPXAYYWSDIKNTP-UHFFFAOYSA-N .

Scientific Research Applications

  • Chemoselective Acetylation of 2-Aminophenol : N-(2-Hydroxyphenyl)acetamide, a derivative of 2-aminophenol (which is structurally similar to N-(2-Aminophenyl)acetamide), is used as an intermediate in the synthesis of antimalarial drugs. The study focuses on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Synthesis of Anticancer Drugs : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and shown to exhibit anticancer activity. It targets the VEGFr receptor and is a potential candidate for cancer therapy (Sharma et al., 2018).

  • Opioid Agonists Research : A study synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring variants in N-acyl, N-alkyl, and amino functions. These compounds, including N-(2-aminophenyl)acetamide derivatives, were evaluated as opioid kappa agonists, indicating their potential in pain management (Barlow et al., 1991).

  • Green Synthesis in Dye Production : N-(3-Amino-4-methoxyphenyl)acetamide, a similar compound, is used as an intermediate in the production of azo disperse dyes. Its synthesis by catalytic hydrogenation represents a greener approach in dye manufacturing (Zhang, 2008).

  • Antitumor Activity Evaluation : N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to N-(2-Aminophenyl)acetamide, have been synthesized and screened for antitumor activity against various human tumor cell lines. This research indicates the potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

  • Metabolic Phenotyping in Hepatotoxicity Studies : N-acetyl-p-aminophenol (a compound related to N-(2-Aminophenyl)acetamide) is studied for its metabolism and hepatotoxicity, providing insights into drug-induced liver injury and potential biomarkers for this condition (Coen, 2015).

Safety And Hazards

“N-(2-Aminophenyl)acetamide” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

“N-(2-Aminophenyl)acetamide” has potential applications in the synthesis of bioactive natural products and human microflora metabolites of dietary ellagic acid derivatives . It also has potential in the development of new pharmaceutical compounds .

properties

IUPAC Name

N-(2-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXAYYWSDIKNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043854
Record name 2-Aminoacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)acetamide

CAS RN

34801-09-7, 555-48-6
Record name o-Aminoacetanilide
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Record name 2-Aminoacetanilide
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Record name 2'-Aminoacetanilide
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Record name O-AMINOACETANILIDE
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Synthesis routes and methods I

Procedure details

To a solution of benzene-1,2-diamine (100 g, 0.93 mol) in dichloromethane (1 L) at 0° C. was added acetic anhydride (87 mL, 0.92 mol). After stirring at 0° C. for 2 hours, the mixture was stand at 0° C. for 12 hours and the precipitate was collected by filtration, washed by dichloromethane and ether, dried in air to afford the product N-(2-aminophenyl)acetamide (25 g, yield 18%). 1H NMR (400 MHz, CDCl3) δ ppm 7.14-7.26 (m, 2H), 7.04-7.08 (m, 1H), 6.78-6.81 (m, 2H), 3.86 (br s, 2H), 2.20 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(2-aminophenyl)acetamide (59 mg, 57%) as a yellow solid was synthesized from 1,2-diaminobenzene (216 mg, 2.00 mmol), EDCI (764 mg, 4.00 mmol), HOBt (540 mg, 4.00 mmol), DMAP (488 mg, 4.00 mmol), acetic acid (120 mg, 2.00 mmol) and DMF (1 mL) using the procedure similar to that described for compound 1 (Example 1): LCMS: 531 [M+1]+. 1H-NMR (400 MHz. DMSO-d6) δ 2.03 (s, 3H), 4.85 (s, 2H), 6.52 (m, 1H), 6.70 (m, 1H), 6.89 (m, 1H), 7.15 (m, 1H), 9.11 (s, 1H).
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
764 mg
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
488 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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